molecular formula C27H21N3O3 B4354817 [6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Cat. No.: B4354817
M. Wt: 435.5 g/mol
InChI Key: KTJSSUNUVICDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, an isoxazole ring, a pyridine ring, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the furan and phenyl groups. The final step involves the formation of the tetrahydroquinoline moiety through cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions: [6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    [6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE shares similarities with other heterocyclic compounds, such as:

Uniqueness: The uniqueness of this compound lies in its combination of multiple functional groups within a single molecule

Properties

IUPAC Name

[6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3/c1-17-11-12-22-19(15-17)9-5-13-30(22)27(31)20-16-21(23-10-6-14-32-23)28-26-24(20)25(29-33-26)18-7-3-2-4-8-18/h2-4,6-8,10-12,14-16H,5,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJSSUNUVICDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 2
Reactant of Route 2
[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 3
Reactant of Route 3
[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 4
Reactant of Route 4
[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 5
Reactant of Route 5
[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
Reactant of Route 6
Reactant of Route 6
[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

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